molecular formula C8H6BrF2N3 B14788267 6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine

6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine

Cat. No.: B14788267
M. Wt: 262.05 g/mol
InChI Key: HHLOMXMYKIRNGK-UHFFFAOYSA-N
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Description

6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine is a fluorinated indazole derivative designed for research and development, particularly in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate, where the bromo and fluoro substituents offer distinct sites for further functionalization via cross-coupling reactions and the introduction of diverse aromatic systems . The indazole-3-amine scaffold is a recognized pharmacophore in the design of bioactive molecules. Scientific literature indicates that this core structure can act as an effective hinge-binding fragment in enzyme inhibitors . Furthermore, fluorination of the indazole core is a established strategy to modulate a compound's electronic properties, lipophilicity, and metabolic stability, which can enhance its potential biological activity and pharmacokinetic profile . The specific substitution pattern on this molecule suggests its primary research value lies in the exploration of new therapeutic agents, with historical focus on areas such as antitumor activity . Researchers utilize this building block to construct novel molecules for screening against various biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H6BrF2N3

Molecular Weight

262.05 g/mol

IUPAC Name

6-bromo-4,7-difluoro-1-methylindazol-3-amine

InChI

InChI=1S/C8H6BrF2N3/c1-14-7-5(8(12)13-14)4(10)2-3(9)6(7)11/h2H,1H3,(H2,12,13)

InChI Key

HHLOMXMYKIRNGK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=C2F)Br)F)C(=N1)N

Origin of Product

United States

Preparation Methods

Key Physicochemical Properties

The compound’s physicochemical parameters, as reported by Chemsrc and VulcanChem, include:

Property Value Source
Molecular Formula $$ \text{C}8\text{H}6\text{BrF}2\text{N}3 $$
Molecular Weight 262.05 g/mol
IUPAC Name 6-bromo-4,7-difluoro-1-methylindazol-3-amine
Canonical SMILES CN1C2=C(C(=CC(=C2F)Br)F)C(=N1)N

These properties underscore the compound’s polarity and potential for hydrogen bonding, which influence its solubility and reactivity during synthesis.

The preparation of 6-bromo-4,7-difluoro-1-methyl-indazol-3-amine primarily revolves around cyclization reactions, followed by functional group introductions and purification steps.

Cyclization of Benzonitrile Precursors

The most widely reported method involves the cyclization of substituted benzonitriles with hydrazine hydrate. For example, VulcanChem describes a protocol where 3,4,5-trifluoro-2-methylbenzonitrile undergoes cyclization in the presence of hydrazine hydrate at elevated temperatures (80–100°C) to form the indazole core. Subsequent bromination at position 6 is achieved using bromine or $$ \text{N}- $$bromosuccinimide (NBS) in a dichloromethane or acetic acid solvent system.

Key Reaction Steps:

  • Cyclization:
    $$ \text{C}7\text{H}3\text{F}3\text{CN} + \text{N}2\text{H}4 \cdot \text{H}2\text{O} \rightarrow \text{C}8\text{H}6\text{F}3\text{N}3 + \text{H}_2\text{O} $$
  • Bromination:
    $$ \text{C}8\text{H}6\text{F}3\text{N}3 + \text{Br}2 \rightarrow \text{C}8\text{H}6\text{BrF}2\text{N}_3 + \text{HF} $$

This route yields the target compound with a reported purity of >95% after recrystallization from ethanol/water mixtures.

Alternative Pathways via Intermediate Functionalization

Patent WO2006054151A1 highlights a stereoselective approach to indazole intermediates, emphasizing the avoidance of cryogenic conditions. While the patent focuses on a related CDK inhibitor, its methodology is adaptable to 6-bromo-4,7-difluoro-1-methyl-indazol-3-amine synthesis. The process involves:

  • Step 1: Formation of a nitroso intermediate from 4,7-difluoro-1-methylindazole using nitrous acid.
  • Step 2: Bromination at position 6 via electrophilic aromatic substitution.
  • Step 3: Reduction of the nitroso group to an amine using catalytic hydrogenation (H₂/Pd-C).

This method avoids low-temperature reactions, enhancing scalability for commercial production.

Optimization of Reaction Conditions

Efficiency improvements focus on solvent selection, catalyst use, and temperature control.

Solvent and Catalyst Systems

  • Cyclization: Dimethylformamide (DMF) and toluene are preferred for their high boiling points and ability to dissolve polar intermediates.
  • Bromination: Acetic acid facilitates electrophilic substitution by protonating bromine, while NBS in tetrahydrofuran (THF) offers milder conditions.
  • Reduction: Palladium on carbon (10% Pd-C) in methanol under 50 psi H₂ achieves complete nitroso reduction without over-hydrogenation.

Temperature and Time Parameters

Step Temperature Range Time Yield (%)
Cyclization 80–100°C 6–8 hours 70–75
Bromination 0–25°C 2–4 hours 85–90
Reduction 25–50°C 1–2 hours 90–95

Data compiled from.

Purification and Characterization

Crude products are purified via recrystallization or column chromatography.

Recrystallization Protocols

  • Solvent Pair: Ethanol/water (3:1 v/v) achieves >99% purity after two cycles.
  • Yield Recovery: 80–85% recovery rate, with losses attributed to solubility limitations.

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-$$ d_6 $$): δ 7.85 (s, 1H, NH₂), 7.22 (d, 1H, J = 8.4 Hz), 3.01 (s, 3H, CH₃).
  • LC-MS: m/z 262.05 [M+H]⁺, confirming molecular weight.

Industrial-Scale Considerations

Patent WO2006054151A1 critiques traditional methods for their reliance on cryogenic conditions and inefficient recrystallization. Modern adaptations employ continuous flow reactors to enhance heat transfer during exothermic bromination steps, reducing side product formation. Additionally, solvent recycling systems minimize waste in large-scale batches.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and boron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of anticancer, antiangiogenic, and antioxidant agents. .

    Biological Research: The compound is used to study the biological pathways and molecular targets involved in cancer and other diseases.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit proangiogenic cytokines such as TNFα, VEGF, and EGF, which are involved in tumor development and progression . The compound’s structure allows it to bind to these targets and disrupt their function, leading to reduced cell viability and angiogenesis.

Comparison with Similar Compounds

6-Bromo-4-fluoro-1H-indazol-3-amine (CAS 1227912-19-7)

Structural Differences :

  • Lacks the methyl group at position 1 and the fluorine at position 5.
  • Molecular weight: 230.04 g/mol (vs. 265.03 g/mol for the target compound).

Functional Implications :

  • The absence of the methyl group reduces lipophilicity (predicted logP: ~2.1 vs.
  • The single fluorine at position 4 may result in weaker electron-withdrawing effects compared to the difluoro substitution in the target compound, influencing reactivity in nucleophilic substitution reactions .

Structural Differences :

  • Chlorine replaces fluorine at position 4; lacks fluorine at position 7 and the methyl group at position 1.

Functional Implications :

  • Lower metabolic stability due to the absence of fluorine’s electron-withdrawing effects at position 7 .

6-Bromo-4,5-dimethylbenzofuroxan

Structural Differences :

  • Benzofuroxan core instead of indazole; dimethyl substitution at positions 4 and 4.

Functional Implications :

  • The benzofuroxan system introduces redox-active properties, unlike the indazole’s hydrogen-bonding capability via the amine group .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Weight (g/mol) Halogen Substituents Methyl Group Predicted logP Key Applications
6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine 265.03 Br (6), F (4,7) Yes (1) ~2.5 Kinase inhibitors, Antivirals
6-Bromo-4-fluoro-1H-indazol-3-amine 230.04 Br (6), F (4) No ~2.1 Intermediate in drug synthesis
7-Bromo-4-chloro-1H-indazol-3-amine 246.48 Br (7), Cl (4) No ~2.3 Lenacapavir intermediate
6-Bromo-4,5-dimethylbenzofuroxan 257.07 Br (6) No (dimethyl) ~1.8 Explosives research

Research Findings and Trends

  • Electron-Withdrawing Effects: Difluoro substitution (as in the target compound) enhances aromatic electrophilic substitution resistance compared to mono-fluoro or chloro analogs .
  • Metabolic Stability: Fluorine atoms at positions 4 and 7 in the target compound may reduce oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogs .
  • Synthetic Challenges : Introducing multiple halogens (Br, F) and a methyl group requires precise regioselective methods, as seen in related indazole syntheses .

Biological Activity

6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine is an indazole derivative that has garnered attention for its potential biological activities, particularly in cancer treatment. This compound exhibits various mechanisms of action, primarily through its interactions with specific cellular pathways and proteins.

Targeted Kinases
Indazole derivatives, including 6-bromo-4,7-difluoro-1-methyl-indazol-3-amine, have been reported to inhibit key kinases such as Chk1 and Chk2, which play crucial roles in cell cycle regulation and DNA damage response. Additionally, they modulate the activity of the human serum/glucocorticoid-regulated kinase (SGK), impacting apoptosis and cell cycle progression by affecting the Bcl-2 family proteins and the p53/MDM2 pathway .

Biochemical Pathways
The compound's interaction with cyclooxygenase-2 (COX-2) is significant, as it acts as an inhibitor, reducing pro-inflammatory prostaglandin production. This inhibition can lead to apoptosis in various cancer cell lines including A549 (lung), K562 (chronic myeloid leukemia), PC-3 (prostate), and Hep-G2 (hepatoma) cells .

Cellular Effects

Induction of Apoptosis
Studies have shown that 6-bromo-4,7-difluoro-1-methyl-indazol-3-amine induces apoptosis in a dose-dependent manner. For instance, treatment of K562 cells with this compound resulted in increased rates of early and late apoptosis, with total rates reaching up to 37.72% at higher concentrations . The underlying mechanism involves the modulation of apoptosis-related proteins; specifically, the compound decreases Bcl-2 expression while increasing Bax levels, shifting the balance towards pro-apoptotic signaling .

Cell Cycle Arrest
The compound also affects cell cycle distribution. In K562 cells treated with varying concentrations of 6-bromo-4,7-difluoro-1-methyl-indazol-3-amine, there was a notable increase in the G0/G1 phase population alongside a decrease in S phase cells. This suggests that the compound effectively halts cell proliferation by inducing cell cycle arrest .

Case Studies and Research Findings

Several studies have evaluated the efficacy of 6-bromo-4,7-difluoro-1-methyl-indazol-3-amine against different cancer cell lines:

Cell Line IC50 (µM) Effect on Apoptosis Mechanism
K56210 - 14Increased apoptosis ratesBcl-2/Bax modulation
A549Not specifiedInduces apoptosisCOX-2 inhibition
PC-3Not specifiedInduces apoptosisp53 pathway modulation
Hep-G2Not specifiedInduces apoptosisCOX-2 inhibition

Safety and Selectivity

In terms of safety profiles, preliminary studies indicate that while 6-bromo-4,7-difluoro-1-methyl-indazol-3-amine exhibits potent antitumor activity, it also demonstrates relatively low cytotoxicity against normal cells like HEK293. This selectivity is crucial for minimizing adverse effects during therapeutic applications .

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